2,3-Difluoro-6-methoxyphenol
Overview
Description
2,3-Difluoro-6-methoxyphenol is a compound that belongs to the broader family of methoxyphenols, which are known for their varied applications in organic synthesis, material science, and potentially as intermediates in pharmaceuticals. These compounds exhibit a wide range of physical and chemical properties due to their functional groups.
Synthesis Analysis
The synthesis of compounds closely related to 2,3-Difluoro-6-methoxyphenol often involves reactions such as esterification, condensation with primary amines, or reactions with sodium triacetoxyborohydride for reduction purposes. For instance, a sterically hindered biphenol was prepared through a reaction involving o-anisaldehyde and 2-tert-butyl-4-methylphenol, demonstrating the complexity and specificity required in synthesizing such compounds (Hsueh, Huang, & Lin, 2002).
Molecular Structure Analysis
The molecular structure of methoxyphenol derivatives has been extensively studied using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. These studies reveal the intramolecular and intermolecular interactions that significantly impact the compound's properties and reactivity. For example, crystal structure analysis of dibromo-methoxyphenol compounds provided insights into the molecular geometry and vibrational frequencies, showing good agreement with theoretical values (Alaşalvar et al., 2014).
Chemical Reactions and Properties
Methoxyphenols undergo various chemical reactions, including esterification and reactions with trimethylaluminum, leading to novel catalysts for polymerization. The reactivity and product formation depend on the specific substituents and reaction conditions employed (Hsueh, Huang, & Lin, 2002).
Scientific Research Applications
Liquid Crystal Synthesis
Research conducted by Yang Zeng-jia (2008) focused on the preparation of 3,4-Difluoro-2-methoxyphenol and its use in synthesizing ester liquid crystal compounds, highlighting its potential application in the development of liquid crystal displays (LCDs) Yang Zeng-jia, 2008.
Hydrogen Bond Studies
A study on methoxyphenols, including 2-methoxyphenol derivatives, by Varfolomeev et al. (2010) explored their ability to form strong intermolecular and intramolecular hydrogen bonds, which are crucial for understanding the behavior of antioxidants and biologically active molecules in various environments Varfolomeev et al., 2010.
Electrocatalytic CO2 Reduction
Research by Ngo et al. (2017) on manganese bipyridyl tricarbonyl complexes, incorporating methoxy groups, demonstrated the potential of these compounds in electrocatalytic CO2 reduction to CO, an important process for sustainable energy conversion Ngo et al., 2017.
Radical Scavenging Activities
A study by Alaşalvar et al. (2014) on dibromo-methoxyphenol compounds showcased their strong free radical scavenging activities, suggesting their potential use in antioxidant applications Alaşalvar et al., 2014.
Sensing and Detection Technologies
Zhang et al. (2012) synthesized water-soluble copolymers incorporating methoxyphenol moieties, demonstrating their effectiveness as fluorescent probes for hypochlorous acid, a capability relevant for biomedical and environmental sensing applications Zhang et al., 2012.
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H318 (causes serious eye damage), H302 (harmful if swallowed), H335 (may cause respiratory irritation), and H315 (causes skin irritation) . Precautionary measures include avoiding breathing dust/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers for 2,3-Difluoro-6-methoxyphenol can be found in the references provided by the suppliers . These papers may provide more detailed information about the compound.
properties
IUPAC Name |
2,3-difluoro-6-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMXTCQIQIJFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390867 | |
Record name | 2,3-Difluoro-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-methoxyphenol | |
CAS RN |
186306-70-7 | |
Record name | 2,3-Difluoro-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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